Cas no 2137772-04-2 (1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl-)

1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl-
- 2137772-04-2
- EN300-693749
- (3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine
-
- Inchi: 1S/C11H17ClN2/c1-3-14(2)8-10-4-9(7-13)5-11(12)6-10/h4-6H,3,7-8,13H2,1-2H3
- InChI Key: XLTAVPOGHKIQBF-UHFFFAOYSA-N
- SMILES: ClC1C=C(CN)C=C(C=1)CN(C)CC
Computed Properties
- Exact Mass: 212.1080262g/mol
- Monoisotopic Mass: 212.1080262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
- XLogP3: 1.6
1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-693749-0.1g |
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine |
2137772-04-2 | 0.1g |
$1144.0 | 2023-05-26 | ||
Enamine | EN300-693749-0.25g |
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine |
2137772-04-2 | 0.25g |
$1196.0 | 2023-05-26 | ||
Enamine | EN300-693749-2.5g |
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine |
2137772-04-2 | 2.5g |
$2548.0 | 2023-05-26 | ||
Enamine | EN300-693749-1.0g |
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine |
2137772-04-2 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-693749-5.0g |
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine |
2137772-04-2 | 5g |
$3770.0 | 2023-05-26 | ||
Enamine | EN300-693749-10.0g |
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine |
2137772-04-2 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-693749-0.05g |
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine |
2137772-04-2 | 0.05g |
$1091.0 | 2023-05-26 | ||
Enamine | EN300-693749-0.5g |
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine |
2137772-04-2 | 0.5g |
$1247.0 | 2023-05-26 |
1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl- Related Literature
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
Additional information on 1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl-
Research Brief on 1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl- (CAS: 2137772-04-2): Recent Advances and Applications
The compound 1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl- (CAS: 2137772-04-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, highlighting its relevance in drug discovery and development.
One of the key areas of investigation has been the synthesis and optimization of 1,3-Benzenedimethanamine derivatives. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for scaling up production. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These efforts have paved the way for further exploration of its biological activities.
Pharmacological studies have revealed that 1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl- exhibits potent activity against specific molecular targets. For instance, recent in vitro and in vivo experiments have demonstrated its efficacy as an inhibitor of certain enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary data indicate that the compound may have neuroprotective effects, opening new avenues for research in neurodegenerative disorders.
The mechanism of action of this compound has been a focal point of recent research. Structural-activity relationship (SAR) studies have identified key functional groups responsible for its biological activity. Molecular docking simulations have further elucidated its interactions with target proteins, providing insights into its binding affinity and selectivity. These findings are instrumental in designing more potent and selective derivatives with improved therapeutic profiles.
Despite these advancements, challenges remain in the development of 1,3-Benzenedimethanamine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Researchers are also exploring formulation strategies to enhance drug delivery and minimize adverse effects. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the translation of research findings into clinical applications.
In conclusion, 1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl- (CAS: 2137772-04-2) represents a promising candidate for drug development, with its diverse pharmacological properties and potential therapeutic applications. Ongoing research aims to optimize its chemical and biological properties, paving the way for future clinical trials. This compound exemplifies the intersection of chemistry and biology, underscoring the importance of interdisciplinary approaches in advancing pharmaceutical science.
2137772-04-2 (1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl-) Related Products
- 2138817-64-6(Butanoic acid, 2-(2-thiazolylmethylene)-)
- 1804793-53-0(3-(Difluoromethyl)-4-iodo-2-methyl-5-(trifluoromethoxy)pyridine)
- 24115-22-8(4-(4-Fluoro-phenoxy)butanenitrile)
- 921863-80-1(N-(4-{(5-chloro-2-methoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide)
- 1932382-98-3(4H-1,2,4-Triazole, 3-[(3S,4S)-4-(difluoromethyl)-3-pyrrolidinyl]-4-methyl-)
- 30536-48-2(Caulilexin C)
- 1698253-50-7(2-{(tert-butoxy)carbonyl(ethyl)amino}-2-(3,4-difluorophenyl)acetic acid)
- 2228572-79-8(2-(1-bromopropan-2-yl)-1-chloro-3-methylbenzene)
- 1261909-90-3(4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine)
- 1072952-48-7((2-Bromo-5-methoxypyridin-4-yl)boronic acid)

